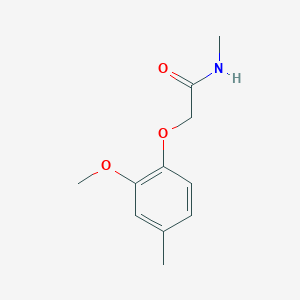
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as GW501516 or Endurobol, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to boost endurance and promote fat loss. In
Mechanism of Action
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation in the body.
Biochemical and Physiological Effects:
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to increase endurance and improve running performance by up to 70% in mice. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle. It has also been shown to reduce the expression of genes involved in inflammation and oxidative stress in the liver.
Advantages and Limitations for Lab Experiments
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has several advantages for use in lab experiments. It is highly selective for PPARδ and has a long half-life, making it ideal for studying the effects of PPARδ activation over time. However, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is also known to have off-target effects on other receptors, including PPARα and PPARγ. In addition, its use in lab experiments is limited by its high cost and potential for abuse.
Future Directions
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a performance-enhancing drug. However, its use in sports is currently banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse. Finally, there is interest in developing more selective and potent PPARδ agonists that do not have off-target effects on other receptors.
Synthesis Methods
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide involves several steps, including the condensation of 2-methoxy-4-methylphenol with chloroacetyl chloride to form 2-(2-methoxy-4-methylphenoxy)acetamide. This intermediate is then reacted with methylamine to yield the final product, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. The purity of the product can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been investigated for its ability to prevent the development of atherosclerosis and other cardiovascular diseases.
properties
Product Name |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-9(10(6-8)14-3)15-7-11(13)12-2/h4-6H,7H2,1-3H3,(H,12,13) |
InChI Key |
KVVBDNVTCICIOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)
![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)


![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)

![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)
